1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid
Overview
Description
1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The benzyl group can be introduced through nucleophilic substitution reactions, and the carboxylic acid group can be added via oxidation reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The benzyl group and carboxylic acid moiety can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .
Comparison with Similar Compounds
1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1-Benzyl-2,3-dihydro-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
1-Benzyl-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
1-benzyl-2,3-dihydroindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWVJLPCUWBFIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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